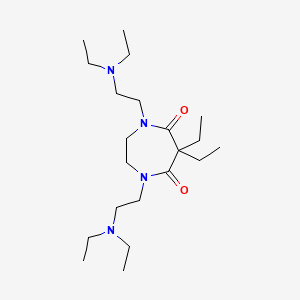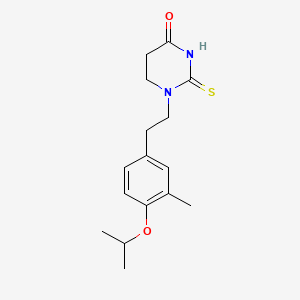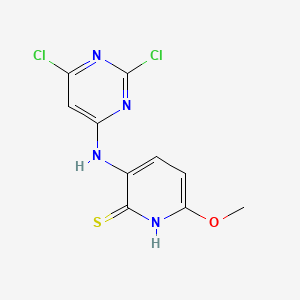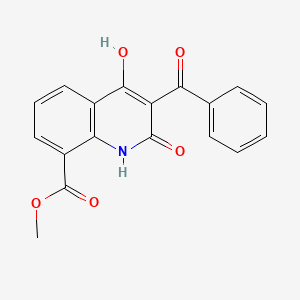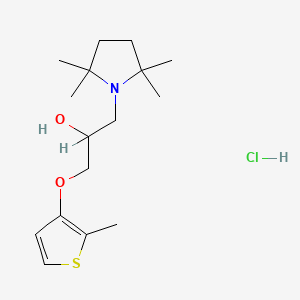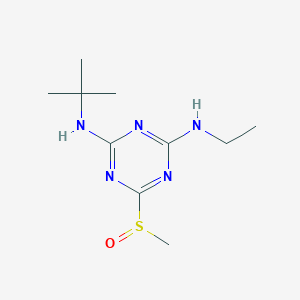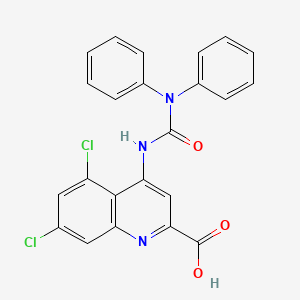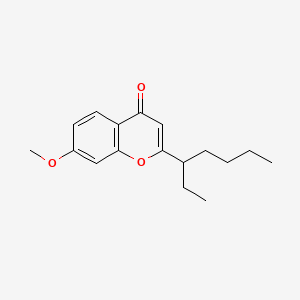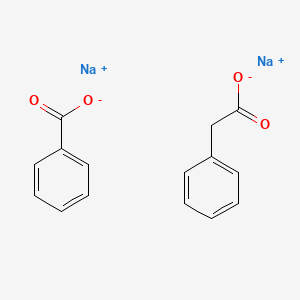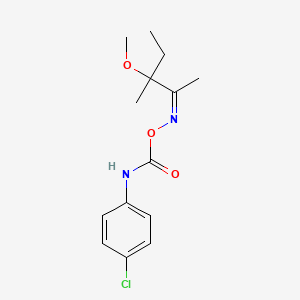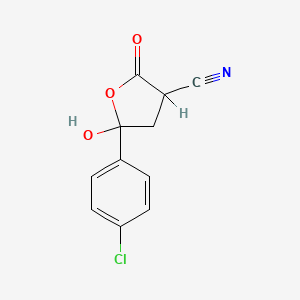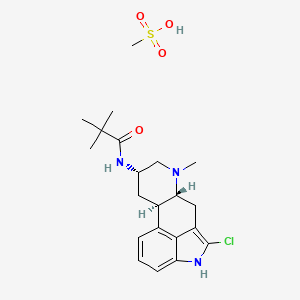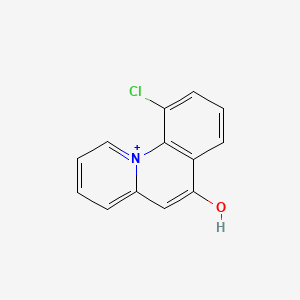
MPB-07 free acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MPB-07 free acid involves several steps, starting with the preparation of the benzo[c]quinolizinium core. This typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the treatment of the precursor with oxalyl chloride in dichloromethane at 65°C, followed by derivatization with picolylamine in acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
MPB-07 free acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the benzo[c]quinolizinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydroquinones
科学的研究の応用
MPB-07 free acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe in mechanistic studies.
作用機序
MPB-07 free acid exerts its effects primarily by activating the CFTR channels. This activation involves the binding of MPB-07 to the CFTR protein, facilitating its proper folding and trafficking to the cell membrane. Once at the membrane, CFTR channels can effectively transport chloride ions, which is crucial for maintaining fluid balance in tissues .
類似化合物との比較
MPB-07 free acid is unique compared to other CFTR activators due to its specific structure and mechanism of action. Similar compounds include:
Genistein: A flavonoid that also activates CFTR channels but through a different binding site.
UCCF-029: A benzoflavone derivative that has shown potent CFTR activation.
Pyrazolo derivatives: These compounds are structurally different but also activate CFTR channels.
MPB-07 stands out due to its high potency and low cellular toxicity, making it a promising candidate for therapeutic applications .
特性
CAS番号 |
586349-01-1 |
|---|---|
分子式 |
C13H9ClNO+ |
分子量 |
230.67 g/mol |
IUPAC名 |
10-chlorobenzo[c]quinolizin-11-ium-6-ol |
InChI |
InChI=1S/C13H8ClNO/c14-11-6-3-5-10-12(16)8-9-4-1-2-7-15(9)13(10)11/h1-8H/p+1 |
InChIキー |
FLJBLCAZPFDCPE-UHFFFAOYSA-O |
正規SMILES |
C1=CC=[N+]2C(=C1)C=C(C3=C2C(=CC=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


